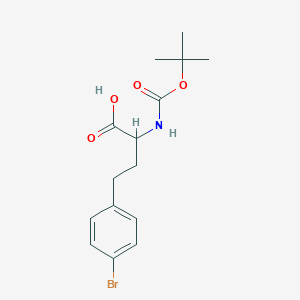

(R)-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

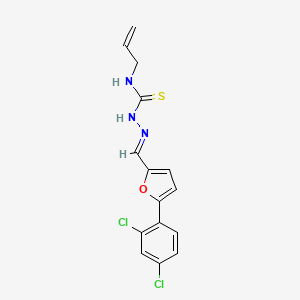

The compound “®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid” is an amino acid derivative with a bromophenyl group at the 4-position and a tert-butoxycarbonyl (BOC) protecting group . The BOC group is often used in peptide synthesis to protect the amino group .

Molecular Structure Analysis

The compound contains a carboxylic acid group, an amino group (protected by the BOC group), and a bromophenyl group. The presence of the bromine atom suggests that it could be involved in various reactions such as Suzuki-Miyaura cross-coupling .Chemical Reactions Analysis

As a bromophenyl derivative, this compound could potentially undergo various reactions such as palladium-catalyzed cross-coupling reactions . The BOC group can be removed under acidic conditions to reveal the free amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity . The BOC group is generally stable under basic conditions but can be removed under acidic conditions .Applications De Recherche Scientifique

Stereocontrolled Synthesis

One notable application involves its use in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, as demonstrated by A. Nadin et al. (2001). Their work highlights the practical and stereocontrolled fashion of synthesizing 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid from (l)-phenylalanine, emphasizing its relevance in peptide chemistry (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Synthesis of β-Hydroxy-α-amino Acids

Research by Ramón Badorrey et al. (2000) has showcased the asymmetric synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles as precursors for the synthesis of chiral β-hydroxy-α-amino acids. This synthesis route leverages the chemical's structure for the facile production of amino acids with specific chirality, an essential aspect in the development of pharmaceuticals and bioactive compounds (Badorrey, Cativiela, Díaz-de-Villegas, & Gálvez, 2000).

Chiral Peptidic Nucleic Acids Synthesis

Lenzi, Reginato, and Taddai (1995) have applied this compound in the synthesis of N-Boc-α-amino acids with nucleobase residues, serving as building blocks for chiral peptidic nucleic acids (PNA). This approach is pivotal for the development of PNAs with specific stereochemistry, which are crucial in gene therapy and molecular diagnostics (Lenzi, Reginato, & Taddai, 1995).

Water Oxidation Catalysis

The chemical has also found application in the field of catalysis, specifically in water oxidation processes. A study by R. Zong and R. Thummel (2005) demonstrates the use of related complexes for oxygen evolution, a critical reaction for energy storage and conversion technologies. The research highlights the efficiency and selectivity of these catalysts in facilitating water oxidation, contributing to the development of sustainable energy solutions (Zong & Thummel, 2005).

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNHYCFMJNTVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)

![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)